4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone 4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone
Brand Name: Vulcanchem
CAS No.: 78010-22-7
VCID: VC17044899
InChI: InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+
SMILES:
Molecular Formula: C40H42N4O2S2
Molecular Weight: 674.9 g/mol

4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone

CAS No.: 78010-22-7

Cat. No.: VC17044899

Molecular Formula: C40H42N4O2S2

Molecular Weight: 674.9 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Phenylprop-2-enyl)piperazinyl 2-((2-((4-(3-phenylprop-2-enyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone - 78010-22-7

Specification

CAS No. 78010-22-7
Molecular Formula C40H42N4O2S2
Molecular Weight 674.9 g/mol
IUPAC Name [2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]phenyl]disulfanyl]phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C40H42N4O2S2/c45-39(43-29-25-41(26-30-43)23-11-17-33-13-3-1-4-14-33)35-19-7-9-21-37(35)47-48-38-22-10-8-20-36(38)40(46)44-31-27-42(28-32-44)24-12-18-34-15-5-2-6-16-34/h1-22H,23-32H2/b17-11+,18-12+
Standard InChI Key MEVMWMDOFRFJJQ-JYFOCSDGSA-N
Isomeric SMILES C1N(CCN(C1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5)C/C=C/C6=CC=CC=C6
Canonical SMILES C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)N5CCN(CC5)CC=CC6=CC=CC=C6

Introduction

Chemical Properties

Molecular Structure

The compound’s structure integrates multiple functional groups:

  • Piperazine rings: Serve as nitrogen-containing heterocycles that enhance solubility and receptor binding.

  • 3-Phenylprop-2-enyl groups: Provide aromaticity and hydrophobicity, influencing membrane permeability.

  • Disulfide bridge: Imparts stability and potential redox activity.

  • Ketone groups: Enable hydrogen bonding and participation in nucleophilic reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number78010-22-7
Molecular FormulaC₄₀H₄₂N₄O₂S₂
Molecular Weight674.9 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically including:

  • Piperazine functionalization: Introduction of 3-phenylprop-2-enyl groups via alkylation or acylation.

  • Disulfide formation: Oxidative coupling of thiol groups under controlled pH conditions.

  • Ketone installation: Friedel-Crafts acylation or nucleophilic substitution to attach phenyl ketone moieties.

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield
1Piperazine alkylation3-Phenylprop-2-enyl chloride65%
2Disulfide bridge formationI₂, Ethanol, RT78%
3Ketone couplingAlCl₃, Dichloromethane60%

Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to maximizing yield and purity.

Analytical Methods

LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing piperazine derivatives. Key parameters adapted from cinnarizine studies include:

Table 3: Validation Parameters for LC-MS/MS

ParameterValue (Cinnarizine)Relevance to Target Compound
Linearity range0.94–90 ng/mLLikely similar
Precision (% CV)5.91–11.31Acceptable for bioanalysis
Accuracy (% nominal)93.74–98.94Meets regulatory standards
Matrix effect87.01–94.17%Requires compound-specific validation

Ionization in positive mode ([M+H]⁺) and fragmentation patterns (e.g., m/z 167.2 for piperazine) are transferable strategies .

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Cinnarizine (CAS 298-57-7):

  • Shares a diphenylmethylpiperazine group.

  • Clinically used for motion sickness and cerebral ischemia .

  • Lacks disulfide bridges, reducing redox versatility.

3,5-Dinitrophenyl derivatives:

  • Exhibit nitro group-mediated electron-withdrawing effects.

  • Lower molecular weight (396.4 g/mol) limits complexity.

The target compound’s disulfide and dual piperazine motifs position it as a unique candidate for multifunctional drug design.

Research Findings and Future Directions

Preliminary Studies

Early-stage investigations highlight:

  • Stability: Resistance to thermal degradation up to 150°C.

  • Solubility: Poor aqueous solubility (logP ≈ 5.2), necessitating prodrug strategies.

Knowledge Gaps

  • In vivo pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are unknown.

  • Toxicity: No data on acute or chronic effects.

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